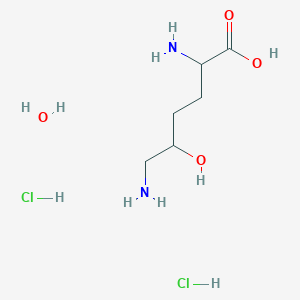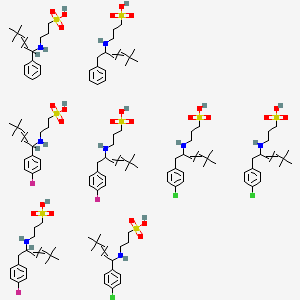![molecular formula C192H206ClN7O22 B13389013 [1-[[3-Chloro-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]-3-hydroxypropanoic acid;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;1-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]piperidine-2-carboxylic acid;2-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;[1-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B13389013.png)
[1-[[3-Chloro-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]-3-hydroxypropanoic acid;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;1-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]piperidine-2-carboxylic acid;2-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;[1-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [1-[[3-Chloro-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]-3-hydroxypropanoic acid;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;1-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]piperidine-2-carboxylic acid;2-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;[1-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol is a complex organic molecule with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Ethenyl Group: The initial step involves the formation of the ethenyl group through a Wittig reaction, using a phosphonium ylide and an aldehyde.
Substitution Reactions: The chloro and methoxy groups are introduced via nucleophilic substitution reactions, using appropriate halogenated precursors.
Formation of the Pyrrolidine and Piperidine Rings: These rings are formed through cyclization reactions, often involving intramolecular nucleophilic attacks.
Final Assembly: The final compound is assembled through a series of coupling reactions, using reagents such as palladium catalysts and base conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include sodium hydroxide for nucleophilic substitution and sulfuric acid for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ethenyl groups would yield ethyl groups.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl and phenyl groups allow it to bind to hydrophobic pockets, while the hydroxyl and amino groups enable hydrogen bonding with active sites. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-[[3-Chloro-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol
- 2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]-3-hydroxypropanoic acid
- 2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid
Uniqueness
This compound is unique due to its combination of multiple functional groups and complex structure, which allows it to interact with a wide range of molecular targets. Its versatility makes it a valuable tool in various fields of scientific research.
Properties
Molecular Formula |
C192H206ClN7O22 |
|---|---|
Molecular Weight |
2999 g/mol |
IUPAC Name |
[1-[[3-chloro-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]-3-hydroxypropanoic acid;2-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;1-[[2,6-dimethoxy-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]piperidine-2-carboxylic acid;2-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methylamino]propanoic acid;[1-[[3-methyl-4-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C30H33NO4.C28H31NO.C27H28ClNO.2C27H29NO5.C27H29NO4.C26H27NO2/c1-21-23(12-9-13-25(21)24-10-5-4-6-11-24)16-15-22-18-28(34-2)26(29(19-22)35-3)20-31-17-8-7-14-27(31)30(32)33;1-21-18-23(19-29-17-7-11-27(29)20-30)13-14-24(21)15-16-25-10-6-12-28(22(25)2)26-8-4-3-5-9-26;1-20-22(9-5-11-26(20)23-7-3-2-4-8-23)14-15-24-13-12-21(17-27(24)28)18-29-16-6-10-25(29)19-30;2*1-18-20(10-7-11-22(18)21-8-5-4-6-9-21)13-12-19-14-25(32-2)23(26(15-19)33-3)16-28-24(17-29)27(30)31;1-18-21(11-8-12-23(18)22-9-6-5-7-10-22)14-13-20-15-25(31-3)24(26(16-20)32-4)17-28-19(2)27(29)30;1-18-16-21(17-27-20(3)26(28)29)12-13-22(18)14-15-23-10-7-11-25(19(23)2)24-8-5-4-6-9-24/h4-6,9-13,15-16,18-19,27H,7-8,14,17,20H2,1-3H3,(H,32,33);3-6,8-10,12-16,18,27,30H,7,11,17,19-20H2,1-2H3;2-5,7-9,11-15,17,25,30H,6,10,16,18-19H2,1H3;2*4-15,24,28-29H,16-17H2,1-3H3,(H,30,31);5-16,19,28H,17H2,1-4H3,(H,29,30);4-16,20,27H,17H2,1-3H3,(H,28,29) |
InChI Key |
YSNFKXNCNPRAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(C)C(=O)O)C=CC2=C(C(=CC=C2)C3=CC=CC=C3)C.CC1=C(C=CC(=C1)CN2CCCC2CO)C=CC3=C(C(=CC=C3)C4=CC=CC=C4)C.CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=C(C=C(C=C3)CN4CCCC4CO)Cl.CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=CC(=C(C(=C3)OC)CNC(C)C(=O)O)OC.CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=CC(=C(C(=C3)OC)CNC(CO)C(=O)O)OC.CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=CC(=C(C(=C3)OC)CNC(CO)C(=O)O)OC.CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


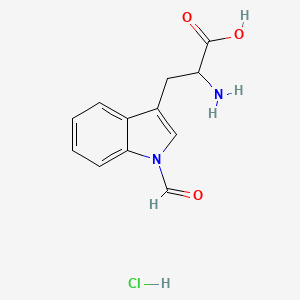
![[1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)-2-oxo-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B13388943.png)
![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone](/img/structure/B13388944.png)
![6-Amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]hexanoic acid](/img/structure/B13388946.png)
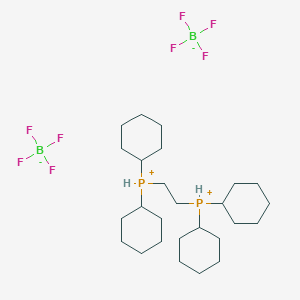
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13388951.png)
![3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B13388956.png)
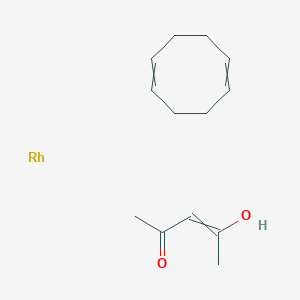
![2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine](/img/structure/B13388963.png)
![4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B13388974.png)

